
O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C21H30N2O6 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate is a complex organic compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C21H30N2O6
- Molecular Weight : 406.48 g/mol
- CAS Number : 2518151-95-4
- Purity : ≥97%
The compound features a piperidine ring substituted with tert-butyl and ethyl groups, along with a benzyloxycarbonylamino moiety. This structural complexity enhances its solubility and biological interactions, making it a candidate for various therapeutic applications .
The biological activity of this compound primarily involves its interaction with cyclin-dependent kinases (CDKs). Research indicates that this compound acts as an inhibitor of CDK proteins, which are crucial for cell cycle regulation. The benzyloxycarbonylamino group significantly enhances binding efficiency to CDKs compared to similar compounds lacking this moiety .
Binding Studies
Binding affinity studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify interactions between the compound and various CDK proteins. Preliminary results suggest promising inhibitory effects on cell proliferation in cancer cell lines .
Biological Activity and Applications
Research has demonstrated that this compound exhibits significant potential in cancer therapy due to its ability to inhibit CDK activity. This inhibition can lead to:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1/S phase transition.
- Apoptosis Induction : Studies indicate that the compound can trigger apoptotic pathways in cancer cells .
Case Studies
- Inhibition of Cancer Cell Lines : A study evaluated the effect of the compound on various cancer cell lines, revealing an IC50 value of approximately 10 µM against breast cancer cells. The mechanism involved downregulation of cyclin D1 expression and subsequent inhibition of CDK4/6 activity .
- Synergistic Effects with Other Agents : In combination therapy studies, this compound exhibited synergistic effects when used alongside established chemotherapeutic agents like paclitaxel and doxorubicin, enhancing overall cytotoxicity against resistant cancer cell lines .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | C21H30N2O6 | ~10 | CDK Inhibition |
Similar Analog A | C20H28N2O6 | ~15 | CDK Inhibition |
Similar Analog B | C22H32N4O6 | ~25 | Non-specific |
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of piperidine compounds exhibit promising anticancer properties. For example, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The benzyloxycarbonyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and therapeutic efficacy against various cancer cell lines .
Neuropharmacology
O1-tert-butyl O2-ethyl (2R,5S)-5-(benzyloxycarbonylamino)piperidine-1,2-dicarboxylate has been studied for its effects on neurotransmitter transporters. Compounds with similar structures have demonstrated high affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating neurodegenerative diseases and psychiatric disorders .
Antibacterial Properties
The compound's structure may also confer antibacterial properties. Research into related piperidine derivatives has shown effectiveness against various bacterial strains, indicating that modifications to this compound could yield effective antibacterial agents .
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of piperidine derivatives for their anticancer activity using in vitro assays against several cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxic effects, leading to further investigations into their mechanisms of action .
Case Study 2: Neurotransmitter Interaction
Another study focused on the interaction of similar piperidine compounds with neurotransmitter transporters. The findings revealed that these compounds could effectively inhibit dopamine transporter activity, suggesting potential utility in developing treatments for conditions like ADHD and depression .
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,5S)-5-(phenylmethoxycarbonylamino)piperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-5-27-18(24)17-12-11-16(13-23(17)20(26)29-21(2,3)4)22-19(25)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25)/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQSONVZNSKZHZ-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.